![molecular formula C8H13BF3K B13563787 Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)
Potassium trifluoro(spiro[2.5]octan-6-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro({spiro[25]octan-6-yl})boranuide is a chemical compound with the molecular formula C8H11BF3K
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[2.5]octan-6-yl})boranuide typically involves the reaction of spiro[2.5]octan-6-ylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of potassium trifluoro({spiro[2.5]octan-6-yl})boranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro({spiro[2.5]octan-6-yl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Potassium trifluoro({spiro[2.5]octan-6-yl})boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of potassium trifluoro({spiro[2.5]octan-6-yl})boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide
- Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoro-boranuide
Uniqueness
Potassium trifluoro({spiro[2.5]octan-6-yl})boranuide is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity in various chemical reactions, making it a preferred choice in certain applications.
Propiedades
Fórmula molecular |
C8H13BF3K |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
potassium;trifluoro(spiro[2.5]octan-6-yl)boranuide |
InChI |
InChI=1S/C8H13BF3.K/c10-9(11,12)7-1-3-8(4-2-7)5-6-8;/h7H,1-6H2;/q-1;+1 |
Clave InChI |
OCAYKGCUVUMUTK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCC2(CC1)CC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


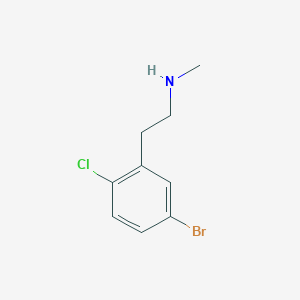
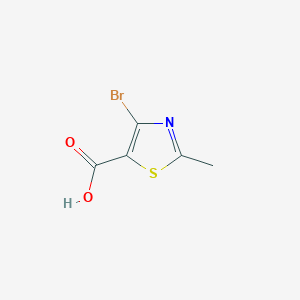

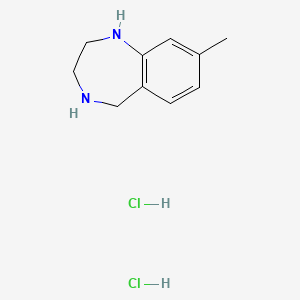
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
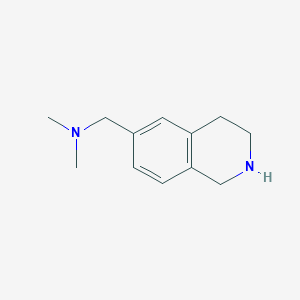
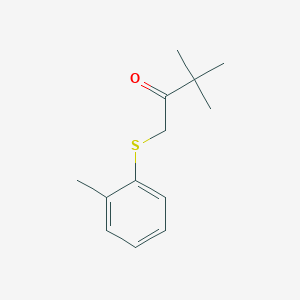


![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)
